molecular formula C6H3F2I B082484 2,6-Difluoroiodobenzene CAS No. 13697-89-7

2,6-Difluoroiodobenzene

Cat. No.: B082484
CAS No.: 13697-89-7
M. Wt: 239.99 g/mol
InChI Key: VQMXWPLTZBKNEH-UHFFFAOYSA-N
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Description

2,6-Difluoroiodobenzene is an organic compound with the chemical formula C6H3F2I. It is a colorless liquid known for its unique physical and chemical properties, making it a valuable reagent in organic synthesis. The compound is characterized by the presence of both fluorine and iodine atoms on a benzene ring, which imparts distinct reactivity and versatility in various chemical processes .

Scientific Research Applications

2,6-Difluoroiodobenzene has a wide range of applications in scientific research, including:

Safety and Hazards

“2,6-Difluoroiodobenzene” should be handled with care to avoid contact with skin and eyes, and inhalation of dust/fume/gas/mist/vapors/spray should be avoided . It should be used only outdoors or in a well-ventilated area, and kept away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoroiodobenzene can be synthesized through several methods. One common approach involves the reaction of iodobenzene with a nitro compound, such as silver nitrate, in an appropriate solvent. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms at the 2 and 6 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoroiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoroiodobenzene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. The 2 and 6 positions allow for distinct electronic and steric effects, making it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields .

Properties

IUPAC Name

1,3-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMXWPLTZBKNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382254
Record name 2,6-Difluoroiodobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13697-89-7
Record name 1,3-Difluoro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13697-89-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoroiodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Difluoro-2-iodobenzene
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Synthesis routes and methods

Procedure details

(Roe, A. M.; Burton, R. A.; Willey, G. L.; Baines, M. W.; Rasmussen, A. C. J. Med. Chem. 1968, 11, 814-819. Tamborski, C.; Soloski, E. J. Org. Chem. 1966, 31, 746-749. Grunewald, G. L.; Arrington, H. S.; Bartlett, W. J.; Reitz, T. J.; Sall, D. J. J. Med. Chem. 1986, 29, 1972-1982.) 1,3-Difluorobenzene (57.05 g, 0.5 M) in THF (75 mL) was added to a −78° C. stirred solution of n-butyllithium (n-BuLi) (200 mL, 2.5 M/hexanes, 0.5 M) and THF (500 mL) under N2. By controlling the addition rate the internal temperature was maintained below −70° C. The total addition time was ˜½ hour. The resulting slurry was stirred an additional ½ hour, then the dispersion was treated with a solution of iodine (126.9 g, 0.5 M) in THF (300 mL) at a rate that maintained an internal temperature below −70° C. After complete addition the mixture was allowed to warm to room temperature, and was treated with H2O (100 mL) and 10% aqueous Na2S2O3 solution (100 mL) and stirred. The layers were separated and the aqueous layer extracted with hexanes (2×250 mL). The combined organic layer was washed with 10% aqueous Na2S2O3 solution (100 mL), H2O (100 mL), saturated aqueous NaCl solution (100 mL), dried (Na2SO4) filtered and concentrated to give a yellow oil (106.5 g). Distillation at ˜1-5 mm at −80° C. provided a light yellow oil (89.5 g, 75%). 1H NMR (400 MHz, CDCl3) δ 7.30 (m, 1H), 6.87 (m, 2H). GCMS m/e 240 (M+).
Quantity
57.05 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
126.9 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,6-difluoroiodobenzene interact with laser light, and what information can be gained from this interaction?

A: this compound exhibits unique interactions with both infrared and extreme ultraviolet (XUV) laser pulses. Studies have demonstrated that intense, elliptically polarized laser pulses can align the molecule in three dimensions. [, ] This alignment arises from the interaction of the laser field with the molecule's anisotropic polarizability. Furthermore, when subjected to intense XUV pulses, this compound undergoes Coulomb explosion. [] By analyzing the fragment ions produced during this explosion, researchers can gain insights into the molecule's structure and dynamics, including charge distribution and photodissociation pathways.

Q2: How does the molecular environment of the iodine atom in this compound influence its ionization and fragmentation behavior during Coulomb explosion imaging?

A: Research has shown that the molecular environment surrounding the iodine atom significantly affects how this compound interacts with intense XUV pulses. [] Unlike iodomethane (CH3I), where the iodine atom undergoes local inner-shell ionization, this compound exhibits non-selective ionization of all photofragments. This suggests that the presence of the phenyl ring and fluorine substituents promotes electron transfer processes within the molecule during the Coulomb explosion. Additionally, evidence indicates ultrafast charge rearrangement on the phenyl radical, highlighting the influence of the molecular environment on charge localization in extended molecules like this compound.

Q3: Why is the ability to selectively align and orient this compound important for scientific studies?

A: The ability to precisely control the alignment and orientation of this compound molecules in three dimensions offers significant advantages for scientific investigations. [] For instance, in studies employing Coulomb explosion imaging, achieving a high degree of alignment enhances the resolution and clarity of the structural information obtained. By precisely manipulating the molecule's spatial orientation, researchers can probe specific molecular axes and gain deeper insights into the dynamics of photochemical reactions, charge transfer processes, and other molecular phenomena.

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